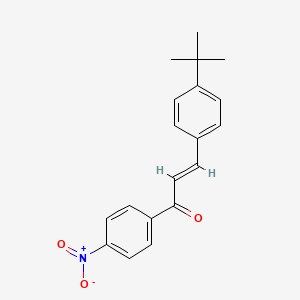

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.

化学反応の分析

Types of Reactions

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amines.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amines or hydroxylamines.

Substitution: Halogenated or sulfonated derivatives.

科学的研究の応用

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of (E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group can influence its reactivity and interaction with biological molecules, potentially leading to the generation of reactive oxygen species (ROS) or other reactive intermediates.

類似化合物との比較

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

Chalcones: Similar compounds include (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and (E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. These compounds share the chalcone backbone but differ in their substituents, which can affect their chemical and biological properties.

Flavonoids: Chalcones are precursors to flavonoids, a class of compounds with diverse biological activities. Flavonoids such as quercetin and kaempferol have similar structural features but differ in their ring closure and hydroxylation patterns.

生物活性

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a unique structure featuring a tert-butyl group and a nitro group, which contribute to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.

- Molecular Formula : C19H19NO3

- Molecular Weight : 309.36 g/mol

- CAS Number : 89807-63-6

The compound can be synthesized through the Claisen-Schmidt condensation reaction between 4-tert-butylbenzaldehyde and 4-nitroacetophenone using sodium hydroxide or potassium hydroxide as a catalyst .

The biological activity of this compound primarily involves its interaction with various biological molecules. Key mechanisms include:

- Antimicrobial Activity : Chalcones are known for their antibacterial and antifungal properties. The presence of the nitro group in this compound enhances its ability to interact with microbial cell membranes, leading to cell death .

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It can inhibit cell proliferation through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of this compound:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 0.030 mg/mL |

These results indicate significant antibacterial and antifungal activity, making it a candidate for further development in antimicrobial therapies .

Cytotoxic Effects

In vitro studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 18.0 |

The IC50 values suggest that this compound has potent cytotoxic effects, which may be attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression .

Case Studies

Several case studies have explored the biological activity of chalcone derivatives similar to this compound:

- Anticancer Activity : A study on chalcone derivatives showed that modifications at specific positions on the phenolic rings could enhance anticancer activity. The introduction of electron-withdrawing groups like nitro significantly improved the potency against various cancer cell lines .

- Antimicrobial Efficacy : Research demonstrated that chalcones with similar structural motifs exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi. The presence of bulky groups like tert-butyl was found to enhance membrane permeability, facilitating better interaction with microbial cells .

特性

CAS番号 |

89807-63-6 |

|---|---|

分子式 |

C19H19NO3 |

分子量 |

309.4 g/mol |

IUPAC名 |

3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C19H19NO3/c1-19(2,3)16-9-4-14(5-10-16)6-13-18(21)15-7-11-17(12-8-15)20(22)23/h4-13H,1-3H3 |

InChIキー |

PYDCLHKJDJWDKG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

正規SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。